4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE
Description
This compound features a benzamide core substituted with a pyrazine ring bearing a morpholine moiety at the 3-position and an ether-linked 4-(pyrrolidin-1-yl)phenylmethyl group. Its synthesis likely involves coupling reactions between pyrazine intermediates and benzamide derivatives, similar to methods described for related compounds .
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c32-25(29-19-20-3-7-22(8-4-20)30-13-1-2-14-30)21-5-9-23(10-6-21)34-26-24(27-11-12-28-26)31-15-17-33-18-16-31/h3-12H,1-2,13-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXQTGXAHMGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CN=C4N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group on the pyrazine ring with morpholine.
Formation of the benzamide structure: This involves the reaction of the pyrazine-morpholine intermediate with 4-(pyrrolidin-1-yl)benzylamine under appropriate conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the benzamide structure.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s pyrazine-morpholine ether and benzamide-pyrrolidine linkage differentiate it from benzimidazole (sulfonyl/methoxy groups) and quinazolinone (triazole-propoxyl) analogs . Unlike trifluoromethyl-containing analogs , the target lacks electron-withdrawing groups, which may influence binding affinity or metabolic stability.
Synthetic Feasibility: High yields (87–89%) for benzimidazole derivatives suggest efficient coupling strategies applicable to the target compound’s synthesis. The use of K₂CO₃ in DMF for etherification (as in quinazolinone synthesis ) could be adapted for the pyrazine-oxy linkage in the target.
Biological Relevance :
- Morpholine and pyrrolidine groups are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) . The target’s pyrrolidine-phenylmethyl group may enhance cell permeability compared to bulkier substituents in thiazole derivatives .
- The absence of sulfonyl or methanesulfonyl groups (cf. ) might reduce off-target interactions but could limit solubility.
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred mechanisms.
- Contradictions: While morpholine-pyrrolidine combinations are typically associated with kinase inhibition , quinazolinone-triazole hybrids emphasize antimicrobial activity , highlighting divergent applications.
Biological Activity
The compound 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}benzamide is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 458.4 g/mol. The structure includes a morpholine ring, a pyrazine moiety, and a benzamide backbone, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy and anti-inflammatory responses. The presence of the morpholine and pyrazine groups suggests potential interactions with specific receptors or enzymes involved in cellular signaling pathways.
Anticancer Activity
Several studies have demonstrated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have shown efficacy in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by its ability to modulate cytokine production and inhibit pathways associated with inflammation. The morpholine group is known for enhancing solubility and bioavailability, which can be crucial for therapeutic applications.
Case Studies
- In Vivo Studies : In animal models, compounds similar to This compound have demonstrated reduced tumor size and improved survival rates when administered in conjunction with other chemotherapeutic agents.
- In Vitro Assays : Cell line studies reveal that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways, which are critical for programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
